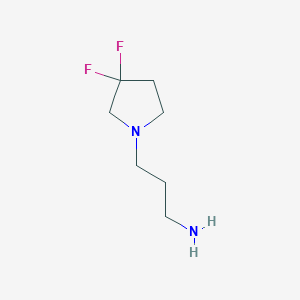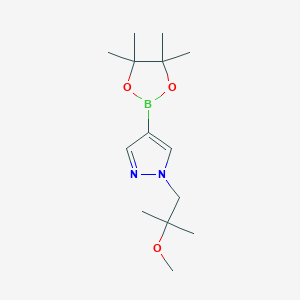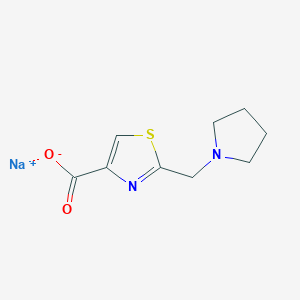![molecular formula C8H16Cl2N2S B1396994 N-[(5-甲基-1,3-噻唑-2-基)甲基]丙烷-2-胺二盐酸盐 CAS No. 1332530-52-5](/img/structure/B1396994.png)
N-[(5-甲基-1,3-噻唑-2-基)甲基]丙烷-2-胺二盐酸盐
描述
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” is a compound with the molecular formula C5H10Cl2N2S . It is a derivative of 2-(Aminomethyl)-5-methylthiazole and Hydrochloric Acid . The compound has a molecular weight of 201.12 g/mol .
Molecular Structure Analysis
The molecular structure of “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The molecules are stabilized by intramolecular O-H O and intermolecular N-H O hydrogen bonds .Physical And Chemical Properties Analysis
“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” has a molecular weight of 201.12 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 199.9941749 g/mol . The topological polar surface area of the compound is 67.2 Ų .科学研究应用
合成和生物活性
Rajanarendar、Karunakar 和 Srinivas (2004) 的一项研究涉及合成一系列化合物,包括甲基/苯基-[4-甲基/碳乙氧基/3-(3-甲基-5-苯乙烯基-异恶唑-4-基)-3H-噻唑-2-亚胺基]胺,并评估了它们的抗菌活性 (Rajanarendar、Karunakar 和 Srinivas,2004)。
化学转化
El’chaninov、Aleksandrov 和 Stepanov (2018) 研究了 N-(1-甲基吲唑-6-基)呋喃-2-甲硫酰胺及其衍生物的合成和转化,展示了显着的化学多功能性和各种应用的潜力 (El’chaninov、Aleksandrov 和 Stepanov,2018)。
生物活性研究
Uma、Rajanna、Unnisa 和 Saiprakash (2017) 合成了 1-((苯并[d]噻唑-2-基)甲基)-4,5-二氢-3-甲基-N-苯基-1H-吡唑-5-亚胺的衍生物,并探索了它们的生物活性,特别是它们对细菌的毒性作用 (Uma、Rajanna、Unnisa 和 Saiprakash,2017)。
抗菌应用
Abdelhamid、Abdelall、Abdel-Riheem 和 Ahmed (2010) 合成了各种化合物,包括 1-(2-(4,5-二氢-3-(4-甲基-2-苯基噻唑-5-基)-5-苯基吡唑-1-基)-4-取代噻唑-5-基)-2-苯基偶氮,并测试了它们的抗菌特性 (Abdelhamid、Abdelall、Abdel-Riheem 和 Ahmed,2010)。
相关化合物的合成
Párkányi 和 Schmidt (2000) 研究了与 5-甲基-1,3-噻唑-2-基相关的化合物的新合成方法,该化合物显示出潜在的生物活性 (Párkányi 和 Schmidt,2000)。
抗利什曼病活性
Tahghighi、Razmi、Mahdavi、Foroumadi、Ardestani、Emami、Kobarfard、Dastmalchi、Shafiee 和 Foroumadi (2012) 合成了 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑-2-胺与 N-[(1-苄基-1H-1,2,3-三唑-4-基)甲基] 部分,并评估了它们的抗利什曼病活性 (Tahghighi 等人,2012)。
杀真菌活性
Akhmetova、Niatshina、Burakaeva、Galimzyanova 和 Kunakova (2011) 合成了 N,N'-二甲基-4-基-1,3,5-噻二嗪烷和相关化合物,展示了对植物病原真菌的杀真菌作用 (Akhmetova、Niatshina、Burakaeva、Galimzyanova 和 Kunakova,2011)。
晶体结构分析
Potočňák、Imrich、Danihel、Koaeísek 和 Klika (2010) 对某些噻唑和噻嗪衍生物的晶体结构进行了研究,有助于了解它们的分子特性 (Potočňák、Imrich、Danihel、Koaeísek 和 Klika,2010)。
抗炎剂
Bhati 和 Kumar (2008) 合成了各种噻唑和噻二嗪吲哚,并测试了它们的抗炎特性,突出了这些化合物的潜在医学应用 (Bhati 和 Kumar,2008)。
萘稠合噻唑衍生物
Aleksandrov、El’chaninov 和 Stepanov (2018) 探讨了萘稠合 2-(呋喃-2-基)-1,3-噻唑的合成和亲电取代反应,提供了对这些化合物反应性的见解 (Aleksandrov、El’chaninov 和 Stepanov,2018)。
含铁代基的衍生物
Yu、Shao 和 Fang (2007) 研究了新型含铁代基噻唑亚胺衍生物的合成及其生物活性,包括植物生长调节和抗真菌活性 (Yu、Shao 和 Fang,2007)。
未来方向
The future directions for “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting potential applications in the development of new drugs .
属性
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOECJZPWCALEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



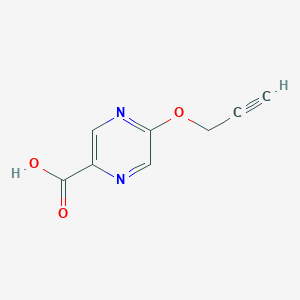
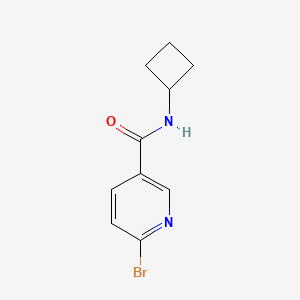
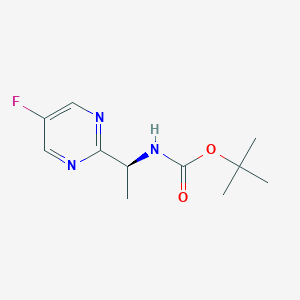
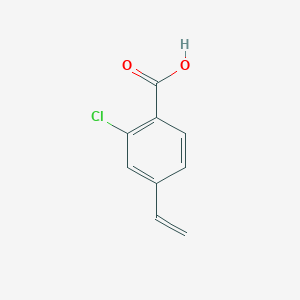
![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)
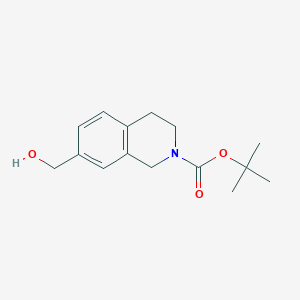
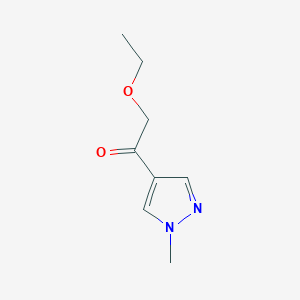
![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)
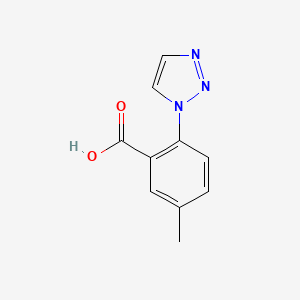
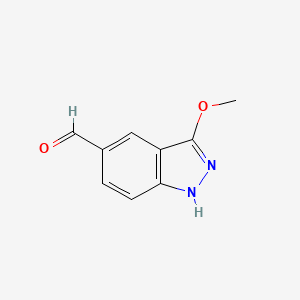
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
